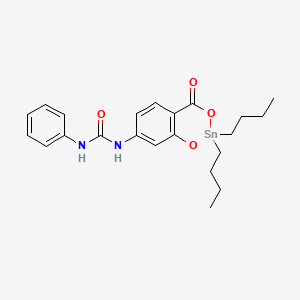
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is a synthetic organic compound that belongs to the class of benzodioxastannins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea typically involves the reaction of a benzodioxastannin derivative with a phenylurea compound. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents like chloroform or carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-methylurea
- N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-ethylurea
Uniqueness
N-(2,2-Dibutyl-4-oxo-2H,4H-1,3,2-benzodioxastannin-7-yl)-N’-phenylurea is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. These differences can be attributed to variations in the substituents attached to the benzodioxastannin core and the phenylurea moiety.
Properties
CAS No. |
61500-38-7 |
|---|---|
Molecular Formula |
C22H28N2O4Sn |
Molecular Weight |
503.2 g/mol |
IUPAC Name |
1-(2,2-dibutyl-4-oxo-1,3,2-benzodioxastannin-7-yl)-3-phenylurea |
InChI |
InChI=1S/C14H12N2O4.2C4H9.Sn/c17-12-8-10(6-7-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9;2*1-3-4-2;/h1-8,17H,(H,18,19)(H2,15,16,20);2*1,3-4H2,2H3;/q;;;+2/p-2 |
InChI Key |
DAKXKNPJJJRMPT-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn]1(OC2=C(C=CC(=C2)NC(=O)NC3=CC=CC=C3)C(=O)O1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















